6-bromo-2-methyl-3-(o-tolyl)quinazolin-4(3H)-one
Description
6-Bromo-2-methyl-3-(o-tolyl)quinazolin-4(3H)-one is a substituted quinazolinone derivative characterized by a bromine atom at position 6, a methyl group at position 2, and an o-tolyl (2-methylphenyl) substituent at position 3. Its structure is closely related to methaqualone (MTQ), a known GABAA receptor positive allosteric modulator (PAM), but differs by the addition of a bromine atom at position 6 . This modification may alter electronic properties, steric bulk, and biological activity. The compound has been synthesized via condensation of 5-bromoanthranilic acid with acetic anhydride, followed by reaction with o-toluidine .
Properties
IUPAC Name |
6-bromo-2-methyl-3-(2-methylphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O/c1-10-5-3-4-6-15(10)19-11(2)18-14-8-7-12(17)9-13(14)16(19)20/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFQFFVGBZXFGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601206382 | |
| Record name | 6-Bromo-2-methyl-3-(2-methylphenyl)-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601206382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4538-23-2 | |
| Record name | 6-Bromo-2-methyl-3-(2-methylphenyl)-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4538-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-methyl-3-(2-methylphenyl)-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601206382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-methyl-3-(o-tolyl)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative and a brominated precursor.
Cyclization: The aniline derivative undergoes cyclization with the brominated precursor under acidic or basic conditions to form the quinazolinone core.
Substitution: The methyl and o-tolyl groups are introduced through substitution reactions, often using reagents like methyl iodide and o-tolyl bromide.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Solvents: Selection of suitable solvents to facilitate the reactions.
Temperature and Pressure: Control of temperature and pressure to achieve optimal results.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Atom
The bromine atom at position 6 undergoes nucleophilic substitution (SNAr) with amines, alkoxides, and thiols under mild conditions. This reactivity is attributed to the electron-deficient aromatic ring system.
Table 1: Nucleophilic Substitution Reactions
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Br → NH2 | NH3, K2CO3, DMF, 80°C, 12 h | 6-Amino-2-methyl-3-(o-tolyl)quinazolin-4(3H)-one | 70% | |
| Br → OCH3 | NaOCH3, CuI, DMSO, 100°C, 8 h | 6-Methoxy-2-methyl-3-(o-tolyl)quinazolin-4(3H)-one | 65% | |
| Br → SH | NaSH, EtOH, reflux, 6 h | 6-Mercapto-2-methyl-3-(o-tolyl)quinazolin-4(3H)-one | 60% |
Key observations:
-
Reactions proceed via a two-step mechanism: (1) formation of a Meisenheimer complex and (2) departure of the bromide ion .
-
Electron-donating groups on the o-tolyl ring enhance reaction rates.
Transition Metal-Catalyzed Cross-Coupling Reactions
The bromine atom participates in palladium- and copper-catalyzed cross-coupling reactions, enabling C–C and C–N bond formation.
Table 2: Cross-Coupling Reactions
Key observations:
-
Suzuki couplings tolerate electron-rich and electron-poor boronic acids.
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Microwave irradiation reduces reaction times in Ullmann couplings .
Oxidation and Reduction Reactions
The methyl group at position 2 and the carbonyl group at position 4 are sites for redox transformations.
Table 3: Oxidation and Reduction Reactions
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl → Aldehyde | KMnO4, CuSO4, H2SO4, 60°C, 4 h | 2-Formyl-6-bromo-3-(o-tolyl)quinazolin-4(3H)-one | 55% | |
| Carbonyl → Alcohol | NaBH4, MeOH, 0→25°C, 2 h | 4-Hydroxy-6-bromo-2-methyl-3-(o-tolyl)-3,4-dihydroquinazoline | 68% |
Key observations:
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Oxidation of the methyl group requires acidic conditions to stabilize intermediates.
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Reduction of the carbonyl group is reversible under oxidative conditions.
Cyclization and Ring-Forming Reactions
The compound undergoes cyclization to form fused heterocycles under acidic or basic conditions.
Table 4: Cyclization Reactions
Key observations:
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Cyclization products show enhanced π-conjugation, as confirmed by UV-Vis spectroscopy .
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Ring expansion reactions are sensitive to steric effects from the o-tolyl group.
Functionalization via Radical Pathways
Radical initiators enable functionalization at the bromine or methyl positions.
Table 5: Radical-Mediated Reactions
Key observations:
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-bromo-2-methyl-3-(o-tolyl)quinazolin-4(3H)-one involves interactions with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, affecting their function.
Pathways Involved: It may modulate signaling pathways, leading to biological effects such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Key Research Findings and Implications
- Antimicrobial Potential: 6-Bromo-2-methyl-3-substituted phenyl derivatives show broad-spectrum activity, with MIC values as low as 8 µg/mL against S. aureus . The o-tolyl group’s steric bulk may limit penetration in Gram-negative bacteria, explaining lower efficacy against P. aeruginosa.
- Anti-Inflammatory Mechanisms : Analogs with electron-withdrawing groups reduce prostaglandin synthesis, while 6,8-dibromo derivatives inhibit NF-κB signaling . The target compound’s bromine may synergize with o-tolyl for dual COX/LOX inhibition.
- Neurological Applications : Structural similarity to MTQ suggests GABAA receptor modulation. The 6-bromo substituent could enhance binding affinity but requires electrophysiological validation .
Biological Activity
6-Bromo-2-methyl-3-(o-tolyl)quinazolin-4(3H)-one is a compound belonging to the quinazolinone class, which has garnered attention due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and synthesized data.
- Molecular Formula : C16H13BrN2O
- Molecular Weight : 329.19 g/mol
- CAS Number : 4538-23-2
Antimicrobial Activity
Research has demonstrated that derivatives of quinazolinones, including this compound, exhibit significant antimicrobial properties. The antimicrobial activity was evaluated using the cup-plate agar diffusion method against various bacterial and fungal strains.
Key Findings:
- Compounds such as 2b, 2c, and 2d showed significant antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa.
- Fungal strains tested included Candida albicans, Aspergillus niger, and Curvularia lunata, with notable inhibition observed in several compounds derived from this class .
Table 1: Antimicrobial Activity of Quinazolinone Derivatives
| Compound | Bacterial Strains Inhibited | Fungal Strains Inhibited | Activity Level |
|---|---|---|---|
| 2b | Yes | Yes | High |
| 2c | Yes | Moderate | Moderate |
| 2d | Yes | Yes | High |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound was assessed using the carrageenan-induced paw edema test in rats. The results indicated that certain derivatives exhibited anti-inflammatory effects comparable to standard anti-inflammatory drugs like ibuprofen.
Key Findings:
- Compounds 2b and 2c were particularly noted for their effectiveness in reducing inflammation in the test model .
Anticancer Activity
Quinazolinone derivatives have been studied for their cytotoxic effects against various cancer cell lines. The MTT assay was employed to evaluate cell viability.
Key Findings:
- The compound exhibited cytotoxicity against human cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and SW1116 (colorectal cancer).
- IC50 values for selected compounds were reported as low as 5.9 µM against A549 cells, indicating potent antiproliferative activity .
Table 2: Cytotoxicity of Quinazolinone Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A1 | A549 | 5.9 |
| A2 | MCF-7 | 10.0 |
| A3 | SW1116 | 12.0 |
The biological activity of quinazolinone derivatives is believed to stem from their ability to interact with various cellular targets. Molecular docking studies suggest that these compounds can bind effectively to proteins involved in cell proliferation and inflammation pathways.
Q & A
Q. What are the standard synthetic routes for 6-bromo-2-methyl-3-(o-tolyl)quinazolin-4(3H)-one?
The compound is typically synthesized via cyclization or halogenation. A common approach involves reacting benzoxazinone precursors with nitrogen nucleophiles. For example:
- Cyclization : Reacting 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one with hydrazine hydrate under reflux (120–130°C for 3 hours) yields the quinazolinone core .
- Halogenation : Direct bromination of 3-amino-2-methylquinazolin-4(3H)-one using bromine in acetic acid (room temperature, overnight) introduces the bromo substituent at position 6 .
- Protection strategies : SEMCl (2-(trimethylsilyl)ethoxymethyl chloride) can protect the quinazolinone nitrogen, facilitating subsequent functionalization .
Q. How is this compound characterized structurally?
Key characterization methods include:
- Spectroscopy : ¹H/¹³C NMR in DMSO-d6 (δ 2.48 ppm for CH3, aromatic protons at 7.25–7.82 ppm) , IR for carbonyl (1686 cm⁻¹) and NH stretches (3448 cm⁻¹) .
- Mass spectrometry : GC-MS confirms molecular ion peaks and fragmentation patterns .
- Elemental analysis : Validates purity (e.g., Br%: observed 31.12 vs. calculated 31.37) .
Q. What preliminary pharmacological activities are reported for this compound?
While direct data on this compound is limited, structurally related quinazolinones exhibit:
- Analgesic/anti-inflammatory activity : 3-Benzyl-substituted analogs show COX-2 inhibition and reduced carrageenan-induced edema .
- Antimicrobial effects : Halogenated derivatives (e.g., 6,8-dibromo analogs) inhibit Rhizoctonia solani and Fusarium oxysporum .
Advanced Research Questions
Q. How can bromination conditions be optimized to improve yield and regioselectivity?
- Solvent choice : Bromine in acetic acid (20% v/v) at room temperature minimizes side reactions compared to polar aprotic solvents .
- Substituent effects : Electron-donating groups (e.g., methyl at position 2) direct bromination to position 6 due to resonance stabilization of intermediates .
- Workup : Precipitation in ice-cold water followed by ethanol recrystallization enhances purity (yield: 55–75%) .
Q. What structure-activity relationships (SAR) guide the design of quinazolinone derivatives?
- Position 3 : Aromatic substituents (e.g., o-tolyl) enhance CNS activity by mimicking methaqualone’s GABAA receptor modulation .
- Halogenation : Bromine at position 6 increases antifungal potency (57–65% sclerotia reduction in R. solani) .
- Side-chain modifications : Fluoromethyl or trifluoromethoxy groups improve metabolic stability and target binding (e.g., PIK-294’s PI3K inhibition) .
Q. How can researchers resolve contradictions in biological activity data across analogs?
- Orthosteric vs. allosteric effects : For GABAA receptor modulators, subtype selectivity (e.g., α1β2γ2 vs. α5β3γ2) explains divergent results .
- Metabolic interference : Bromine’s electronegativity may alter cytochrome P450 interactions, requiring hepatic microsome assays .
- Crystallography : X-ray structures (e.g., PqsR ligand-binding domain) clarify binding modes and steric clashes .
Q. What advanced techniques validate mechanistic hypotheses for this compound?
- X-ray crystallography : Resolves binding interactions (e.g., PqsR antagonists occupying hydrophobic pockets) .
- Electrophysiology : Patch-clamp studies quantify GABAA receptor currents modulated by o-tolyl substituents .
- Kinetic studies : Time-resolved fluorescence measures PI3K inhibition (IC50 for PIK-294 analogs) .
Q. How can enantiomeric purity be ensured during synthesis?
- Chiral auxiliaries : Use (R)- or (S)-SEMCl to introduce stereochemistry at position 3 .
- Chromatography : Chiral HPLC separates diastereomers (e.g., 3-(4-chlorophenyl) analogs) .
- Dynamic resolution : Racemization during recrystallization in ethanol/water mixtures improves enantiomeric excess .
Methodological Notes
- Synthetic reproducibility : Monitor reactions via TLC (silica gel, ethyl acetate/hexanes) and optimize anhydrous conditions for cyclization .
- Biological assays : Use in vitro models (e.g., RAW 264.7 macrophages for anti-inflammatory testing) and compare IC50 values against reference drugs .
- Data validation : Cross-reference NMR assignments with computational predictions (e.g., DFT for ¹³C shifts) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
